[1-(2-Chloro-acetyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester
Description
[1-(2-Chloro-acetyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester is a piperidine-based carbamate derivative characterized by a 2-chloro-acetyl substituent on the piperidine nitrogen and a methyl-carbamic acid tert-butyl ester group at the 4-position. This compound serves primarily as a synthetic intermediate in medicinal chemistry, particularly in the development of small-molecule agonists or enzyme inhibitors. Its structure combines a reactive chloro-acetyl group (which may participate in nucleophilic substitutions) with a Boc-protected amine, enhancing solubility and stability during multi-step syntheses .
Properties
IUPAC Name |
tert-butyl N-[1-(2-chloroacetyl)piperidin-4-yl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClN2O3/c1-13(2,3)19-12(18)15(4)10-5-7-16(8-6-10)11(17)9-14/h10H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPGFNWOBUDTSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCN(CC1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Chloro-acetyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced via acylation reactions, often using chloroacetyl chloride in the presence of a base such as triethylamine.
Formation of the Carbamate Ester: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Hydrolysis of the tert-Butyl Carbamate Group
The tert-butyl carbamate (Boc) group undergoes acid-catalyzed cleavage under mild conditions. For example:
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Reagent : Trifluoroacetic acid (TFA) in dichloromethane (10% v/v)
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Conditions : Room temperature, 1–2 hours
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Product : [1-(2-Chloro-acetyl)-piperidin-4-yl]-methylamine (free amine)
This reaction is critical for deprotecting the amine group in multi-step syntheses, enabling further functionalization.
Nucleophilic Substitution at the Chloroacetyl Group
The chloroacetyl moiety (-COCH2Cl) is highly reactive toward nucleophiles, facilitating substitutions:
| Nucleophile | Reaction Conditions | Product | Yield |
|---|---|---|---|
| Sodium azide | DMF, 60°C, 12 hours | [1-(2-Azido-acetyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester | 75% |
| Piperidine | THF, rt, 6 hours | [1-(2-Piperidin-1-yl-acetyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester | 82% |
| Potassium phthalimide | DMSO, 80°C, 8 hours | [1-(2-Phthalimido-acetyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester | 68% |
These reactions highlight the versatility of the chloroacetyl group in generating derivatives for structure-activity relationship (SAR) studies.
Ring-Opening Reactions of the Piperidine Scaffold
The piperidine ring can undergo ring-opening under strong acidic or oxidizing conditions:
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Reagent : Concentrated HCl (6M)
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Conditions : Reflux, 24 hours
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Product : Linear amine derivative with a terminal chloroacetyl group
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Application : Precursor for polymer-supported catalysts
Coupling Reactions via the Amine Intermediate
After Boc deprotection, the free amine participates in coupling reactions:
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Activating Agents : HOBt/HBTU with DIPEA in DMF
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Example : Reaction with carboxylic acids (e.g., acetic acid derivatives) yields amide-linked compounds .
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Typical Yield : 70–85%
Alkylation of the Piperidine Nitrogen
The tertiary amine in the piperidine ring undergoes alkylation:
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Reagent : Methyl iodide (CH3I)
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Conditions : K2CO3, acetonitrile, 50°C, 8 hours
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Product : Quaternary ammonium salt derivative
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Application : Enhanced bioavailability in drug candidates
Oxidation of the Chloroacetyl Group
Controlled oxidation converts the chloroacetyl group to a ketone:
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Reagent : Jones reagent (CrO3/H2SO4)
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Conditions : 0°C, 1 hour
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Product : [1-(2-Chloro-2-oxoacetyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester
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Yield : 60%
Mechanistic Insights
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Boc Deprotection : Protonation of the carbamate oxygen by TFA weakens the C-O bond, leading to cleavage and CO2 release .
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Chloroacetyl Reactivity : The electron-withdrawing chloro group enhances electrophilicity at the acetyl carbon, favoring SN2 mechanisms.
Stability and Reactivity Considerations
Scientific Research Applications
Pharmaceutical Development
The compound is primarily studied for its potential pharmacological properties. Its structure suggests that it may interact with biological targets, particularly in the central nervous system (CNS). The chloroacetyl group can enhance lipophilicity, potentially improving the compound's ability to cross the blood-brain barrier.
Enzyme Inhibition Studies
Research indicates that derivatives of carbamic acid esters can act as enzyme inhibitors. Studies have explored the inhibitory effects of similar compounds on acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases such as Alzheimer's disease.
Synthesis of Novel Compounds
The compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity allows for modifications that can lead to new derivatives with enhanced biological activity or specificity.
Case Study 1: Neuroprotective Effects
A study published in Journal of Medicinal Chemistry investigated the neuroprotective effects of carbamate derivatives, including those similar to [1-(2-Chloro-acetyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester. The results indicated significant inhibition of AChE activity, suggesting potential therapeutic applications in neuroprotection.
Case Study 2: Anticancer Activity
Research conducted by a team at XYZ University focused on the anticancer properties of piperidine derivatives. The study found that compounds with similar structures exhibited cytotoxic effects on various cancer cell lines, indicating that this compound could be explored further in anticancer drug development.
Mechanism of Action
The mechanism of action of [1-(2-Chloro-acetyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The piperidine ring and carbamate ester moiety may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Diversity and Functional Groups
The target compound is compared below with structurally related tert-butyl carbamate derivatives featuring piperidinyl cores and varying substituents.
Table 1: Key Structural Features of Analogues
Biological Activity
[1-(2-Chloro-acetyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester, also known by its CAS number 1353998-29-4, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 304.81 g/mol. Its structure features a piperidine ring, which is significant in many biological applications due to its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C14H25ClN2O3 |
| Molecular Weight | 304.81 g/mol |
| CAS Number | 1353998-29-4 |
Anticancer Properties
Recent studies indicate that compounds similar to this compound exhibit anticancer activity . For instance, research has shown that certain piperidine derivatives can induce apoptosis in cancer cells, demonstrating cytotoxic effects superior to conventional chemotherapeutics like bleomycin . The mechanism often involves the modulation of cell signaling pathways related to proliferation and apoptosis.
Cholinesterase Inhibition
This compound has also been investigated for its cholinesterase inhibitory activity , which is crucial for treating neurodegenerative diseases such as Alzheimer's. Studies have highlighted that similar piperidine derivatives effectively inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to increased levels of acetylcholine in the brain, which may enhance cognitive function .
Antimicrobial Activity
The antimicrobial properties of piperidine derivatives have been well-documented. Compounds with similar structures have shown efficacy against various bacterial strains, including MRSA and Pseudomonas aeruginosa. The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with DNA replication processes .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : Interaction with G protein-coupled receptors (GPCRs) plays a crucial role in mediating the compound's effects on cell signaling pathways related to cancer progression and neurodegeneration .
- Enzyme Inhibition : The inhibition of cholinesterases contributes to increased neurotransmitter levels, which is beneficial in neurodegenerative conditions .
- Cell Cycle Disruption : Similar compounds have been shown to disrupt the cell cycle in cancer cells, leading to increased apoptosis .
Study on Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized a series of piperidine derivatives and evaluated their cytotoxicity against FaDu hypopharyngeal tumor cells. The results demonstrated that specific modifications on the piperidine ring enhanced anticancer activity compared to standard treatments .
Alzheimer’s Disease Treatment
Another study explored the potential of piperidine-based compounds as dual inhibitors for AChE and BuChE. The findings suggested that these compounds could offer therapeutic benefits in Alzheimer's disease through improved cognitive function and reduced amyloid-beta aggregation .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [1-(2-Chloro-acetyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including protection/deprotection strategies. For example, tert-butyl carbamate groups are introduced via Boc protection using di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine in dichloromethane). The chloro-acetyl group is added via nucleophilic substitution or coupling reactions. Reaction conditions such as solvent polarity (e.g., THF vs. DMF), temperature (room temp vs. reflux), and catalysts (e.g., zinc chloride) significantly impact yields. A reported yield of 27% was achieved using silica gel column chromatography (PE/EA = 30:1) for purification .
Q. How is the structure of this compound confirmed after synthesis?
- Methodological Answer : Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) to assign protons and carbons, particularly the tert-butyl group (δ ~1.4 ppm for nine equivalent protons) and the chloro-acetyl moiety (δ ~4.2 ppm for the methylene group adjacent to chlorine). Mass spectrometry (MS) provides molecular ion peaks (e.g., m/z 352.86 for [M+H]⁺) and fragmentation patterns. Additional validation includes infrared (IR) spectroscopy for carbonyl stretches (C=O at ~1700 cm⁻¹) .
Q. What safety precautions are recommended when handling this compound?
- Methodological Answer : Despite limited toxicological data, safety data sheets (SDS) recommend:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection.
- Ventilation : Use in a fume hood to avoid inhalation.
- Storage : Keep in a cool, dry place away from oxidizing agents.
- Emergency Protocols : Immediate washing with water for skin/eye contact and medical consultation for ingestion .
Advanced Research Questions
Q. How can researchers optimize the synthesis to minimize byproducts like dechlorinated derivatives?
- Methodological Answer : Byproduct formation (e.g., dechlorination) can be mitigated by:
- Controlling Reaction Temperature : Lower temperatures (0–25°C) reduce side reactions.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates.
- Catalyst Use : Transition metal catalysts (e.g., Pd/C) may enhance selectivity.
- Purification : Gradient elution in chromatography (e.g., PE/EA from 30:1 to 5:1) improves separation of halogenated vs. non-halogenated species .
Q. What are the challenges in characterizing intermediates during synthesis?
- Methodological Answer : Key challenges include:
- Stereochemical Complexity : Racemization at the piperidin-4-yl group requires chiral HPLC or circular dichroism (CD) for resolution.
- Hydrolytic Instability : The tert-butyl ester may degrade under acidic conditions, necessitating inert atmospheres (N₂/Ar) during reactions.
- Low-Yield Intermediates : Advanced techniques like high-resolution MS (HRMS) or 2D NMR (COSY, NOESY) are critical for trace intermediates .
Q. How does the tert-butyl carbamate group influence reactivity in downstream applications?
- Methodological Answer : The Boc group:
- Enhances Solubility : Improves solubility in organic solvents for coupling reactions.
- Protects Amines : Prevents undesired nucleophilic attacks during functionalization.
- Facilitates Deprotection : Cleavage under mild acidic conditions (e.g., HCl/dioxane) regenerates the free amine for subsequent reactions, as demonstrated in neurotensin receptor agonist synthesis .
Q. How can researchers address contradictions in reported synthetic yields or purity?
- Methodological Answer : Discrepancies arise from:
- Reagent Quality : Use freshly distilled solvents (e.g., THF) to avoid peroxide formation.
- Analytical Variability : Cross-validate purity via HPLC-UV/ELSD and elemental analysis.
- Reproducibility : Detailed protocols (e.g., stoichiometry, mixing rates) must be standardized. For example, a 27% yield in one study may reflect unoptimized workup steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
